molecular formula C16H30N2O2 B1437749 4,9-Diisobutyl-1,6-diazecane-2,7-dione CAS No. 1990538-03-8

4,9-Diisobutyl-1,6-diazecane-2,7-dione

Cat. No. B1437749
M. Wt: 282.42 g/mol
InChI Key: IABCYXCIMBXWBS-UHFFFAOYSA-N
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Description

“4,9-Diisobutyl-1,6-diazecane-2,7-dione” is a chemical compound with the molecular formula C16H30N2O2 . It is an impurity of rac-Pregabalin, which is a GABA analogue used as an anticonvulsant . This compound can be used as a working standard or secondary reference standard .


Molecular Structure Analysis

The molecular structure of “4,9-Diisobutyl-1,6-diazecane-2,7-dione” is based on its molecular formula, C16H30N2O2 . Unfortunately, the specific details about its molecular structure are not provided in the search results.

Scientific Research Applications

Optical and Electronic Materials

4,9-Diisobutyl-1,6-diazecane-2,7-dione derivatives, specifically diketopyrrolopyrroles, are prominent in the development of high-quality pigments and electronic materials. Their applications span from field-effect transistors to solar cells, highlighting their importance in advanced optical materials. The synthesis and optical properties of these derivatives have been explored extensively, showcasing their potential in creating materials with significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. These properties are crucial for developing advanced photonic and electronic devices (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Biological Activities

The structural analogs of 4,9-Diisobutyl-1,6-diazecane-2,7-dione have been explored for their biological and preclinical importance. N-sulfonylamino azinones, a class of compounds related to this structure, have shown diverse biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. This highlights the scaffold's potential in medicinal chemistry, especially for developing treatments for neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

properties

IUPAC Name

4,9-bis(2-methylpropyl)-1,6-diazecane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-11(2)5-13-7-15(19)18-10-14(6-12(3)4)8-16(20)17-9-13/h11-14H,5-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABCYXCIMBXWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NCC(CC(=O)NC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,9-Diisobutyl-1,6-diazecane-2,7-dione

CAS RN

1990538-03-8
Record name 4,9-Diisobutyl-1,6-diazecane-2,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990538038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,9-DIISOBUTYL-1,6-DIAZECANE-2,7-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLV63E4GSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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